molecular formula C19H19NO4 B11066739 1,3-benzodioxol-5-yl(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

1,3-benzodioxol-5-yl(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B11066739
M. Wt: 325.4 g/mol
InChI Key: MYDAPZSLLDCECR-UHFFFAOYSA-N
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Description

1,3-BENZODIOXOL-5-YL[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BENZODIOXOL-5-YL[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multiple steps, starting with the preparation of the benzodioxole and quinoline intermediates. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of a palladium catalyst, a suitable base, and a solvent such as dimethylformamide (DMF) or toluene. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,3-BENZODIOXOL-5-YL[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

1,3-BENZODIOXOL-5-YL[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-BENZODIOXOL-5-YL[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with cellular targets such as tubulin. This interaction disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to tubulin and inhibit its polymerization is a key aspect of its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-BENZODIOXOL-5-YL[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is unique due to its combination of a benzodioxole and a quinoline moiety, which imparts distinct chemical and biological properties. Its ability to interact with tubulin and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-(6-methoxy-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C19H19NO4/c1-12-3-4-13-9-15(22-2)6-7-16(13)20(12)19(21)14-5-8-17-18(10-14)24-11-23-17/h5-10,12H,3-4,11H2,1-2H3

InChI Key

MYDAPZSLLDCECR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=CC4=C(C=C3)OCO4)C=CC(=C2)OC

Origin of Product

United States

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